molecular formula C6H11N3O2S B13290428 N,1,3-trimethyl-1H-pyrazole-4-sulfonamide

N,1,3-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B13290428
M. Wt: 189.24 g/mol
InChI Key: LDZQHTOMDIXHNT-UHFFFAOYSA-N
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Description

N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. This compound is notable for its sulfonamide group, which imparts unique chemical and biological properties. Pyrazole derivatives, including this compound, have garnered significant interest due to their diverse applications in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,3-trimethyl-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonamide with methylating agents under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalysts, to maximize yield and purity. The use of environmentally friendly solvents and catalysts is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,1,3-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,1,3-trimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antiproliferative and antimicrobial activities.

    Medicine: Explored as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N,1,3-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1H-pyrazole-4-sulfonamide
  • 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
  • N-phenethyl-1H-pyrazole-4-sulfonamide

Uniqueness

N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and a sulfonamide moiety provides distinct steric and electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

N,1,3-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-5-6(4-9(3)8-5)12(10,11)7-2/h4,7H,1-3H3

InChI Key

LDZQHTOMDIXHNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC)C

Origin of Product

United States

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